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molecular formula C11H10BrN B1319539 1-(4-Bromophenyl)cyclobutanecarbonitrile CAS No. 485828-58-8

1-(4-Bromophenyl)cyclobutanecarbonitrile

Cat. No. B1319539
M. Wt: 236.11 g/mol
InChI Key: DZWFVACFASLQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093402B2

Procedure details

To a stirred suspension of sodium hydride (60% susp. in oil, 12.24 g, 255 mmol) in anhydrous DMSO (240 mL) is added dropwise 2-(4-bromophenyl)acetonitrile (20.0 g, 102 mmol) dissolved in anhydrous DMSO (40 mL). After 45 min, the reaction mixture is cooled to 0° C. and 1,3-dibromopropane (30.9 g, 15.5 mL, 153 mmol) dissolved in anhydrous DMSO (40 mL) is added slowly to maintain the temperature below 45° C. The reaction mixture is stirred overnight at room temperature and poured in cold water (1.2 L). The product is extracted with CH2Cl2 (6×100 mL), dried on MgSO4, filtered and concentrated under reduced pressure. The product is purified by flash chromatography eluting with hexane:EtOAc (100% to 95:5) to provide the expected product 1-(4-bromophenyl)cyclobutanecarbonitrile (9.9 g, 41%) as a yellowish oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.57-7.49 (2H, m), 7.33-7.24 (2H, m), 2.89-2.77 (2H, m), 2.66-2.34 (3H, m), 2.15-1.99 (1H, m).
Quantity
12.24 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Br[CH2:14][CH2:15][CH2:16]Br>CS(C)=O.O>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]#[N:12])[CH2:16][CH2:15][CH2:14]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
12.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CC#N
Step Three
Name
Quantity
15.5 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
CS(=O)C
Step Five
Name
Quantity
1.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added slowly
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 45° C
EXTRACTION
Type
EXTRACTION
Details
The product is extracted with CH2Cl2 (6×100 mL)
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product is purified by flash chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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